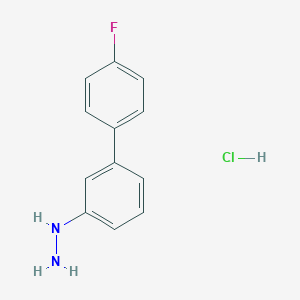
(4'-Fluoro-biphenyl-3-yl)-hydrazine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4’-Fluoro-biphenyl-3-yl)-hydrazine hydrochloride is a chemical compound that belongs to the class of biphenyl derivatives This compound is characterized by the presence of a fluorine atom at the 4’ position of the biphenyl structure and a hydrazine group at the 3’ position, forming a hydrochloride salt
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (4’-Fluoro-biphenyl-3-yl)-hydrazine hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 4’-fluoro-biphenyl-3-carboxylic acid.
Reduction: The carboxylic acid group is reduced to an aldehyde using a reducing agent such as lithium aluminum hydride (LiAlH4).
Hydrazine Formation: The aldehyde is then reacted with hydrazine hydrate to form the hydrazine derivative.
Hydrochloride Formation: Finally, the hydrazine derivative is treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production of (4’-Fluoro-biphenyl-3-yl)-hydrazine hydrochloride follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions, including temperature control, solvent selection, and purification techniques to ensure high yield and purity of the final product.
化学反応の分析
Types of Reactions
(4’-Fluoro-biphenyl-3-yl)-hydrazine hydrochloride undergoes various chemical reactions, including:
Oxidation: The hydrazine group can be oxidized to form azides or other nitrogen-containing compounds.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the fluorine atom.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield azides, while reduction may produce amines.
科学的研究の応用
(4’-Fluoro-biphenyl-3-yl)-hydrazine hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including its effects on enzymes and cellular processes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving oxidative stress and inflammation.
Industry: It is used in the development of new materials and chemical processes.
作用機序
The mechanism of action of (4’-Fluoro-biphenyl-3-yl)-hydrazine hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The hydrazine group can form covalent bonds with active sites of enzymes, inhibiting their activity. Additionally, the fluorine atom can enhance the compound’s binding affinity to specific targets, increasing its potency.
類似化合物との比較
Similar Compounds
- (4’-Fluoro-biphenyl-3-yl)-acetic acid
- (3’-Fluoro-biphenyl-4-yl)-acetic acid
Uniqueness
(4’-Fluoro-biphenyl-3-yl)-hydrazine hydrochloride is unique due to the presence of both a fluorine atom and a hydrazine group, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it offers a combination of properties that make it valuable for specific research applications.
特性
分子式 |
C12H12ClFN2 |
|---|---|
分子量 |
238.69 g/mol |
IUPAC名 |
[3-(4-fluorophenyl)phenyl]hydrazine;hydrochloride |
InChI |
InChI=1S/C12H11FN2.ClH/c13-11-6-4-9(5-7-11)10-2-1-3-12(8-10)15-14;/h1-8,15H,14H2;1H |
InChIキー |
QWDWKCNUCPHPQC-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC(=C1)NN)C2=CC=C(C=C2)F.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




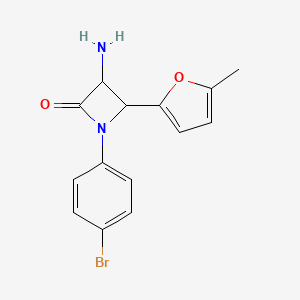


![[(1S)-5-ethenyl-1-[[4-(trifluoromethyl)phenyl]methyl]-1-azoniabicyclo[2.2.2]octan-2-yl]-quinolin-4-ylmethanol;bromide](/img/structure/B14780724.png)
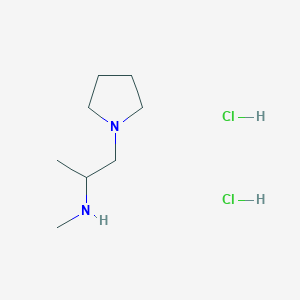

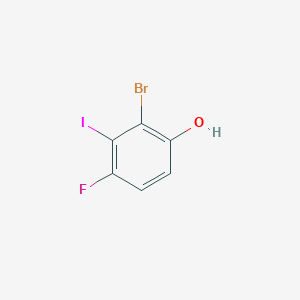
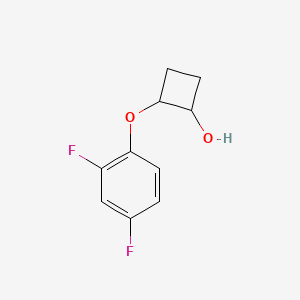

![2-(3-(2-Bromophenyl)bicyclo[1.1.1]pentan-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B14780753.png)
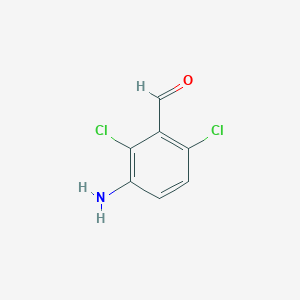
![(2S)-2-amino-N-cyclopropyl-3-methyl-N-[(pyrazin-2-yl)methyl]butanamide](/img/structure/B14780767.png)
